2-chloro-5-(1,8-dibromo-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoic acid
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Overview
Description
2-Chloro-5-(1,8-dibromo-16,18-dioxo-17-azapentacyclo[6650~2,7~0~9,14~0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoic acid is a complex organic compound with a unique structure It is characterized by the presence of multiple rings and functional groups, including chloro, bromo, and carboxylic acid groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(1,8-dibromo-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoic acid involves multiple steps. One common approach is to start with the appropriate benzoic acid derivative and introduce the chloro and bromo substituents through halogenation reactions. The formation of the pentacyclic structure is achieved through a series of cyclization reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation and cyclization processes. These methods are optimized for yield and purity, often using specialized catalysts and reaction conditions to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-(1,8-dibromo-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove halogen atoms or reduce carbonyl groups.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
2-Chloro-5-(1,8-dibromo-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where halogenated compounds have shown efficacy.
Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-5-(1,8-dibromo-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoic acid involves its interaction with molecular targets such as enzymes and receptors. The compound’s halogen atoms and functional groups enable it to form strong interactions with these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
- 2-(16,18-Dioxo-17-azapentacyclo[6.6.5.0(2,7).0(9,14).0(15,19)]nonadeca-2,4,6,9,11,13-hexaen-17-yl)propanoic acid
- N-acetyl-N-{16,18-dioxo-17-azapentacyclo[6.6.5.0(2,7).0(9,14).0(15,19)]nonadeca-2,4,6,9,11,13-hexaen-17-yl}acetamide
Uniqueness
2-Chloro-5-(1,8-dibromo-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoic acid is unique due to the presence of both chloro and bromo substituents, which confer distinct reactivity and potential biological activity. Its pentacyclic structure also sets it apart from other compounds, providing a rigid and complex framework for interactions with molecular targets.
Properties
Molecular Formula |
C25H14Br2ClNO4 |
---|---|
Molecular Weight |
587.6g/mol |
IUPAC Name |
2-chloro-5-(1,8-dibromo-16,18-dioxo-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoic acid |
InChI |
InChI=1S/C25H14Br2ClNO4/c26-24-14-5-1-2-6-15(14)25(27,17-8-4-3-7-16(17)24)20-19(24)21(30)29(22(20)31)12-9-10-18(28)13(11-12)23(32)33/h1-11,19-20H,(H,32,33) |
InChI Key |
NJTWXQRXQHUBRI-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3(C4C(C2(C5=CC=CC=C53)Br)C(=O)N(C4=O)C6=CC(=C(C=C6)Cl)C(=O)O)Br |
Canonical SMILES |
C1=CC=C2C(=C1)C3(C4C(C2(C5=CC=CC=C53)Br)C(=O)N(C4=O)C6=CC(=C(C=C6)Cl)C(=O)O)Br |
Origin of Product |
United States |
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